molecular formula C18H18N4O3S B11210824 N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11210824
M. Wt: 370.4 g/mol
InChI Key: FEGJEMIVDUEKSR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both benzimidazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common route includes the reaction of 4-acetylaminophenyl acetic acid with 5-methoxy-1H-benzimidazole-2-thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the process. This includes the use of large-scale reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both the benzimidazole and acetylamino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18N4O3S/c1-11(23)19-12-3-5-13(6-4-12)20-17(24)10-26-18-21-15-8-7-14(25-2)9-16(15)22-18/h3-9H,10H2,1-2H3,(H,19,23)(H,20,24)(H,21,22)

InChI Key

FEGJEMIVDUEKSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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